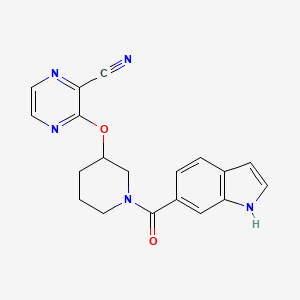

methyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate” is a chemical compound that is part of the indole family. Indoles are a class of organic compounds that are structurally related to benzene and pyrrole . This particular compound has a phenylsulfonyl group attached to the 1-position of the indole ring and an iodine atom attached to the 3-position .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves electrophilic mercuration followed by iodinolysis . Another method involves the use of metalation reactions, which are highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation .Molecular Structure Analysis

The molecular structure of this compound includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The phenylsulfonyl group is attached to the 1-position of the indole ring, and an iodine atom is attached to the 3-position .Chemical Reactions Analysis

The indole ring in this compound is highly reactive, particularly at its 3-position. It can undergo various types of reactions, including protonation, halogenation, alkylation, and acylation . Additionally, it can participate in cross-coupling reactions, which are extensively applied in the field of indole synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 383.21 . It is a solid at room temperature and is recommended to be stored in a dark place, sealed in dry conditions, and under -20°C .Mécanisme D'action

Target of Action

The primary target of the compound “methyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate” is currently unknown . This compound is a unique chemical provided for early discovery researchers

Mode of Action

Without specific knowledge of the compound’s primary targets, it’s challenging to describe its precise mode of action . It’s worth noting that the compound contains an indole ring, which is a prevalent moiety in many biologically active molecules . The indole ring can interact with various biological targets through π-π stacking, hydrogen bonding, and other non-covalent interactions .

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biochemical pathways, including those related to neurotransmission, cell signaling, and metabolism .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using methyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate in lab experiments is its versatility. This compound can be used as a synthetic intermediate for the development of a wide range of biologically active compounds. Additionally, the synthesis of this compound is well-established and relatively straightforward. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Careful handling and appropriate safety precautions should be taken when working with this compound.

Orientations Futures

There are several future directions for the research and development of methyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate. One potential direction is the development of new drugs and pharmaceuticals based on the chemical structure of this compound. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify its cellular targets. Another potential direction is the investigation of the potential neuroprotective effects of this compound. Overall, the future of research on this compound is promising and may lead to the development of new treatments for a wide range of diseases and conditions.

Conclusion:

This compound is a chemical compound that has gained significant attention in the field of scientific research. This compound is primarily used as a synthetic intermediate for the development of new drugs and pharmaceuticals. The chemical structure of this compound makes it an ideal candidate for the synthesis of a wide range of biologically active compounds. The future of research on this compound is promising and may lead to the development of new treatments for a wide range of diseases and conditions.

Méthodes De Synthèse

The synthesis of methyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate involves a series of chemical reactions. The starting material for the synthesis is indole-2-carboxylic acid, which is reacted with phenylsulfonyl chloride to form the corresponding sulfonyl chloride derivative. This intermediate is then reacted with methyl iodide to give the final product, this compound. The synthesis of this compound is well-established and has been reported in several scientific journals.

Applications De Recherche Scientifique

Methyl 3-iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylate has been extensively used as a synthetic intermediate for the development of new drugs and pharmaceuticals. This compound has been reported to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The chemical structure of this compound makes it an ideal candidate for the synthesis of a wide range of biologically active compounds.

Safety and Hazards

This compound is classified under the GHS07 hazard class, with hazard statements H302 and H317 . This indicates that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Propriétés

IUPAC Name |

methyl 1-(benzenesulfonyl)-3-iodoindole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12INO4S/c1-22-16(19)15-14(17)12-9-5-6-10-13(12)18(15)23(20,21)11-7-3-2-4-8-11/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGALWFNDZPMAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12INO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2946990.png)

![N-butyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2946991.png)

![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2946994.png)

![2-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2946997.png)

![6-(isopropylthio)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2946998.png)

![1-[2-(Adamantan-1-YL)ethoxy]-3-(pyrrolidin-1-YL)propan-2-OL hydrochloride](/img/structure/B2946999.png)

![3-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2947004.png)